

Spectroscopic Comparison of Oleyl Methacrylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **oleyl methacrylate** obtained from three different suppliers. The objective is to assess purity and consistency using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. This document offers detailed experimental protocols and presents the data in a clear, comparative format to aid in the selection of a suitable supplier for research and development applications.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **oleyl methacrylate** from three distinct suppliers, designated as Supplier A, Supplier B, and Supplier C.

¹H NMR Spectral Data

Table 1: 1 H NMR Chemical Shift (δ) Values for **Oleyl Methacrylate** from Different Suppliers. All spectra were recorded in CDCl₃ at 400 MHz.



Assignment	Expected Chemical Shift (ppm)	Supplier A (ppm)	Supplier B (ppm)	Supplier C (ppm)
=CH ₂ (vinyl)	6.10	6.09	6.10	6.09
=CH ₂ (vinyl)	5.55	5.54	5.55	5.54
-CH=CH- (olefinic)	5.34	5.33	5.34	5.33
-O-CH ₂ -	4.14	4.13	4.14	4.13
=C-CH₃	1.94	1.94	1.95	1.94
-CH ₂ - (adjacent to C=C)	2.01	2.00	2.01	2.00
-(CH ₂)n-	1.25-1.35	1.25-1.34	1.25-1.35	1.25-1.34
-CH₃ (terminal)	0.88	0.88	0.88	0.87

FTIR Spectral Data

Table 2: Key FTIR Absorption Peaks (cm⁻¹) for **Oleyl Methacrylate** from Different Suppliers.

Assignment	Expected Wavenumber (cm ⁻¹)	Supplier A (cm ⁻¹)	Supplier B (cm ⁻¹)	Supplier C (cm ⁻¹)
C=O Stretch (ester)	1715-1720	1718	1719	1718
C=C Stretch (vinyl)	1635-1640	1638	1638	1637
C-H Stretch (sp²)	3000-3100	3005	3006	3005
C-H Stretch (sp³)	2850-2960	2925, 2854	2926, 2855	2925, 2854
C-O Stretch	1150-1170	1160	1162	1160



Raman Spectral Data

Table 3: Key Raman Shifts (cm⁻¹) for **Oleyl Methacrylate** from Different Suppliers.

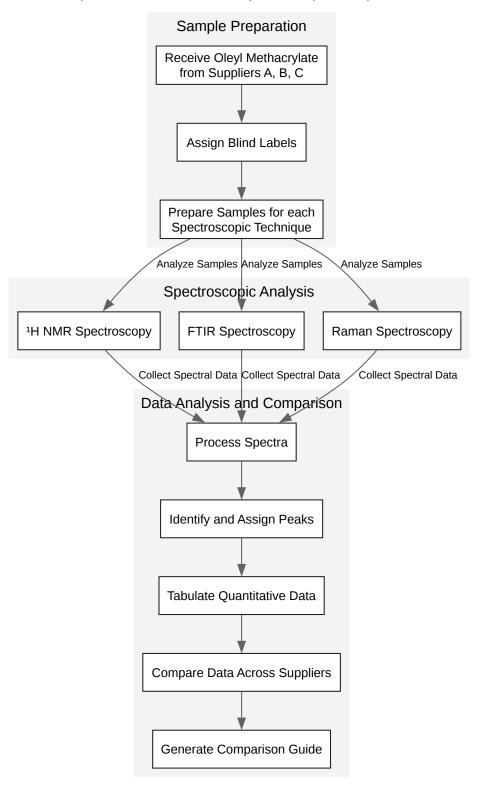
Assignment	Expected Raman Shift (cm ⁻¹)	Supplier A (cm ⁻¹)	Supplier B (cm ⁻¹)	Supplier C (cm ⁻¹)
C=C Stretch (vinyl)	1635-1640	1638	1639	1638
C=O Stretch (ester)	1715-1720	1719	1720	1719
CH ₂ /CH ₃ Deformations	1430-1460	1445	1446	1445
C-C Stretch (alkyl chain)	1060-1140	1120	1121	1120

Experimental Workflow

The following diagram illustrates the workflow for the spectroscopic comparison of **oleyl methacrylate** from different suppliers.



Experimental Workflow for Spectroscopic Comparison



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Caption: Workflow for the comparative spectroscopic analysis of **oleyl methacrylate**.



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy

- Instrument: Bruker Avance 400 MHz NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: 10 mg of oleyl methacrylate from each supplier was dissolved in 0.7 mL of CDCl₃.
- · Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20.5 ppm
- Data Processing: The raw data was Fourier transformed, and the baseline was corrected.
 Chemical shifts were referenced to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: PerkinElmer Spectrum Two FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: A small drop of oleyl methacrylate was placed directly onto the ATR crystal.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹



∘ Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum of a clean, empty ATR crystal was used as the background.
 The spectra were baseline corrected and normalized.

Raman Spectroscopy

- Instrument: Thermo Scientific DXR2xi Raman Imaging Microscope.
- Laser Excitation: 785 nm.
- Sample Preparation: A small amount of each oleyl methacrylate sample was placed in a glass vial for analysis.
- · Acquisition Parameters:

Laser Power: 10 mW

Exposure Time: 2 seconds

Number of Exposures: 10

Spectral Range: 3500-200 cm⁻¹

Data Processing: Cosmic ray removal and baseline correction were applied to all spectra.

Conclusion

The spectroscopic data for **oleyl methacrylate** from Suppliers A, B, and C are largely consistent, with key characteristic peaks appearing at the expected chemical shifts and wavenumbers. Minor variations in peak positions and the absence of significant impurity peaks suggest that all three suppliers provide material of comparable and high purity suitable for most research applications. For applications requiring stringent control over trace impurities, further analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) would be recommended.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com